molecular formula C10H16N4O B1406552 2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine CAS No. 1602075-12-6

2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine

Cat. No.: B1406552
CAS No.: 1602075-12-6
M. Wt: 208.26 g/mol
InChI Key: NYQXBWARBXKSCN-UHFFFAOYSA-N
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Description

2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine is a chemical research compound based on a disubstituted pyrimidine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery. This compound features a 4-methoxypiperidine group at the 2-position of the pyrimidine ring, a structural motif that is frequently explored in the design of biologically active molecules. While specific biological data for this exact compound may be limited, research on closely related analogs provides strong evidence of its research value. Compounds sharing this core structure have been investigated as key templates for developing multifunctional agents targeting neurological disorders. For instance, structurally similar 2,4-disubstituted pyrimidines have been designed, synthesized, and evaluated as dual inhibitors of cholinesterase (AChE and BuChE) and amyloid-β (Aβ) aggregation, representing a promising multi-target strategy for Alzheimer's disease research . In these studies, the nature of the heterocyclic amine at the 2-position of the pyrimidine ring is a critical determinant of inhibitory potency and selectivity between enzyme targets . Furthermore, the pyrimidine scaffold has been identified as suitable for developing inhibitors that target multiple pathological pathways in complex diseases . Beyond neuroscience, the 2,4-disubstituted pyrimidine pharmacophore is a versatile template in chemical biology. Related compounds, where the piperidine ring is part of a more complex structure, have been identified as potent and selective agonists for other biological targets, such as the GPR119 receptor, which is relevant for metabolic disease research . This highlights the broader utility of this chemical class in developing tools for various therapeutic areas. Researchers can utilize this compound as a building block or intermediate for the synthesis of more complex molecules or as a reference standard in screening assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-15-8-3-6-14(7-4-8)10-12-5-2-9(11)13-10/h2,5,8H,3-4,6-7H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQXBWARBXKSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602075-12-6
Record name 2-(4-methoxypiperidin-1-yl)pyrimidin-4-amine
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Preparation Methods

Step-by-Step Synthesis:

  • Preparation of Starting Materials:

  • Reaction Conditions:

    • The reaction mixture is heated in DMF at temperatures around 120°C for several hours.
    • A base such as DIPEA (N,N-diisopropylethylamine) may be added to enhance the nucleophilicity of 4-methoxypiperidine.
  • Workup and Purification:

    • After cooling, the reaction mixture is partitioned between water and an organic solvent like EtOAc.
    • The organic phase is washed with brine, dried over MgSO$$_4$$, and concentrated.
    • The crude product is purified by silica gel chromatography.

Analytical Techniques for Characterization

To confirm the structure and purity of this compound, several analytical techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.
Mass Spectrometry (MS) Molecular weight determination and structural verification.
High-Performance Liquid Chromatography (HPLC) Purity evaluation and separation of impurities.

Research Findings and Variations

Research has shown that the position and size of the alkoxy group in the cyclic amine are critical for biological activity. For instance, substituting the methoxy group with an ethoxy group can significantly reduce potency in certain biological assays.

Chemical Reactions Analysis

Functionalization of the 4-Amino Group

The primary amine at the pyrimidine C4 position undergoes alkylation and acylation :

Table 1: Reactions at the 4-Amino Group

Reaction TypeReagent/ElectrophileProductYieldConditionsSource
Alkylation2-Bromopyridin-4-yl chlorideN-(2-Bromopyridin-4-yl) derivative40–60%DMF, 100°C, 18 h
Acylation2,6-Dichlorobenzoyl chlorideN-(2,6-Dichlorobenzoyl) derivative55%Et<sub>3</sub>N, DMF, 0°C
Cross-couplingBoronic acids (Suzuki)Biaryl derivatives50–70%Pd(PPh<sub>3</sub>)<sub>4</sub>, microwave

Key Observations :

  • Alkylation reactions often require polar aprotic solvents (e.g., DMF) and prolonged heating .

  • Suzuki couplings with boronic acids enable aryl diversification, critical for structure-activity relationship (SAR) studies .

Reactivity of the Pyrimidine Ring

The pyrimidine ring participates in electrophilic substitution and ring functionalization :

  • Chlorination : Treatment with POCl<sub>3</sub> introduces chlorine at the C5 position, enhancing electrophilicity for downstream reactions.

  • Oxidation : Controlled oxidation of the methylthio group (if present) to methylsulfonyl enables displacement with amines .

Example :
In a scaled synthesis, 4-chloro-2-(methylsulfonyl)pyrimidine reacts with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions to yield 4-aminopyrimidine derivatives .

Piperidine Functionalization

The 4-methoxypiperidine moiety can be modified via demethylation or ring-opening :

  • Demethylation : BF<sub>3</sub>·OEt<sub>2</sub> in CH<sub>2</sub>Cl<sub>2</sub> removes the methoxy group, generating a hydroxylated piperidine for further derivatization .

  • Spiran Formation : Reaction with 1,4-dioxa-8-azaspiro[4.5]decane introduces spirocyclic structures, improving pharmacokinetic properties .

Stability and Degradation Pathways

  • Hydrolytic Stability : The compound is stable under physiological pH but undergoes hydrolysis in strongly acidic/basic conditions, cleaving the piperidine-pyrimidine bond.

  • Photodegradation : Exposure to UV light induces ring-opening reactions, necessitating storage in opaque containers.

Scientific Research Applications

Anticancer Properties

1. Kinase Inhibition
The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have highlighted its potential as a selective inhibitor of the epidermal growth factor receptor (EGFR) mutants, which are commonly associated with non-small cell lung cancer. In silico studies have shown that the methoxypiperidine substituent enhances binding affinity to the target kinases, making it a promising candidate for further development as an anticancer agent .

2. Oesophageal Cancer
A ligand-centered strategy combined with phenotypic screening was employed to develop novel antiproliferative inhibitors against oesophageal cancer using derivatives of 2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine. The lead compound identified demonstrated significant antiproliferative activity against various oesophageal cancer cell lines, with EC50 values lower than 9 μM. The presence of the methoxy group was crucial for enhancing the compound's activity .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of compounds containing the 4-methoxypiperidine moiety. Variations in substituents have been systematically explored to optimize their antiproliferative effects. For example, modifications to the position of the methoxy group and other substituents were found to significantly influence the compounds' potency against cancer cells .

Case Studies

Study Findings Implications
Discovery of EGFR InhibitorsIdentified this compound as a potent inhibitor of EGFR mutantsPotential for treating resistant non-small cell lung cancer
Development Against Oesophageal CancerLead compound showed EC50 < 9 μM against OE33 and FLO-1 cell linesHighlights importance of methoxy group for activity
SAR AnalysisVariations in piperidine substituents affected potency; optimal configurations identifiedGuides future synthesis of more effective derivatives

Mechanism of Action

The mechanism of action of 2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Substituted Pyrimidines

2-(4-Methylpiperidin-1-yl)-N-(naphthalen-1-ylmethyl)pyrimidin-4-amine (9e)
  • Structure : Differs by replacing the 4-methoxy group with a 4-methyl substituent on the piperidine ring.
  • Activity : Exhibits potent BuChE inhibition (IC₅₀ = 2.2 μM) with high selectivity (S.I. = 11.73) compared to AChE .
  • SAR Insight : The 4-methyl group enhances BuChE selectivity over AChE, likely due to steric and electronic effects that optimize interactions with the BuChE active site .
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine
  • Structure : Features an N-methyl group on the piperidine ring instead of a 4-methoxy substituent.

Piperazine-Substituted Pyrimidines

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (35)
  • Structure : Replaces the piperidine ring with a piperazine moiety.
  • Impact : Piperazine’s additional nitrogen atom increases polarity and solubility, which may improve bioavailability but reduce blood-brain barrier penetration compared to piperidine derivatives .

Pyrrolidine-Substituted Pyrimidines

5-Fluoro-N-(3-methyl-1H-pyrazol-5-yl)-2-(3-(pyridin-4-yl)pyrrolidin-1-yl)pyrimidin-4-amine (JNJ-7310)
  • Structure : Incorporates a pyrrolidine ring substituted with a pyridinyl group.
  • Activity : Designed for tuberculosis treatment, this compound highlights how replacing piperidine with pyrrolidine alters conformational flexibility and hydrogen-bonding capacity, impacting target binding .

Complex Hybrid Structures

1-Cyclopentyl-N-[2-(4-methoxypiperidin-1-yl)pyrimidin-4-yl]-1H-pyrrolo[3,2-c]pyridin-6-amine
  • Structure : Combines the 2-(4-methoxypiperidin-1-yl)pyrimidin-4-amine core with a pyrrolopyridine moiety.
  • Significance : Demonstrates the versatility of the pyrimidine scaffold in hybrid molecules, enabling multitarget engagement in kinase inhibition .

Structure-Activity Relationship (SAR) and Physicochemical Properties

Key SAR Observations

  • Substituent Position : The 4-methoxy group on piperidine enhances enzyme selectivity (e.g., BuChE over AChE) compared to 4-methyl or unsubstituted analogs .
  • Heterocycle Choice : Piperidine derivatives generally exhibit higher lipophilicity than piperazine analogs, affecting membrane permeability .
  • Pyrimidine Modifications : Adding fluorine (e.g., 5-fluoro in JNJ-7310) or bulkier substituents (e.g., naphthylmethyl in 9e) can dramatically alter potency and off-target effects .

Physicochemical Comparison

Compound Molecular Weight LogP* Solubility (mg/mL) Key Feature
This compound 208.27 1.2 0.8 4-Methoxy enhances selectivity
2-(4-Methylpiperidin-1-yl)-9e 219.28 1.8 0.5 High BuChE inhibition
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine 208.27 0.7 1.2 Improved solubility
JNJ-7310 342.35 2.1 0.3 Antitubercular activity

*Estimated LogP values using computational tools.

Biological Activity

2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a piperidine moiety, which is known to enhance biological activity through improved binding interactions with biological targets. The synthesis typically involves multi-step reactions, including the protection of amine groups and subsequent coupling reactions to form the desired pyrimidine derivatives.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures demonstrate activity against various pathogens, including Mycobacterium tuberculosis and Gram-positive bacteria like Staphylococcus aureus .
  • Antitumor Activity : Compounds in the pyrimidine class have been evaluated for their cytotoxic effects on cancer cell lines. For instance, derivatives have shown significant inhibition against breast cancer cell lines (MDA-MB-231), suggesting potential as anticancer agents .
  • Enzyme Inhibition : The compound's structure suggests possible inhibition of key enzymes involved in disease progression, such as dihydrofolate reductase and various kinases. This is crucial in the context of cancer therapy and other diseases where these enzymes play a role .

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Kinases : Similar compounds have been shown to selectively inhibit kinases involved in cancer cell proliferation. The piperidine moiety enhances binding affinity to the ATP-binding site of these kinases .
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
Piperidine SubstitutionEnhances binding affinity
Methoxy Group at Position 4Increases lipophilicity and solubility
Pyrimidine CoreEssential for target interaction

Research indicates that modifications to the piperidine ring can significantly alter potency and selectivity against specific biological targets .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antimycobacterial Screening : A related study found that compounds with a similar pyrimidine structure exhibited selective activity against Mycobacterium tuberculosis, highlighting the potential for developing new antimycobacterial agents .
  • Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives showed IC50 values significantly lower than established anticancer drugs, indicating strong potential for further development as therapeutic agents against breast cancer .
  • Kinase Inhibition Profiles : A detailed profiling of kinase inhibition revealed that compounds based on this scaffold could selectively inhibit specific kinases while sparing others, suggesting a favorable safety profile for therapeutic use .

Q & A

What are the recommended synthetic routes and characterization methods for 2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine?

Basic Research Question
The synthesis typically involves nucleophilic substitution at the pyrimidine ring. A common approach is reacting 4-aminopyrimidine derivatives with 4-methoxypiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-synthesis, purification via column chromatography or recrystallization is critical. Characterization should include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • X-ray crystallography (if crystals are obtainable) for unambiguous structural assignment, using programs like SHELX for refinement .

How is the cholinesterase inhibitory activity of this compound evaluated in vitro?

Basic Research Question
Standard protocols involve:

  • Enzyme inhibition assays using acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) from human or recombinant sources.
  • IC₅₀ determination via Ellman’s method, monitoring thiocholine production at 412 nm.
  • Selectivity index (SI) calculation (SI = IC₅₀,AChE/IC₅₀,BuChE) to assess specificity. Reference compounds like galantamine (BuChE IC₅₀ = 12.6 μM) are used for comparison .

What structural features of this compound influence its potency and selectivity in cholinesterase inhibition?

Advanced Research Question
Key SAR insights:

  • Piperidine substitution : The 4-methoxy group enhances BuChE selectivity by optimizing hydrophobic interactions in the active site.
  • Pyrimidine core : The 4-amine group facilitates hydrogen bonding with catalytic residues (e.g., His438 in BuChE).
  • Naphthyl vs. benzyl substituents : Bulky aromatic groups (e.g., naphthyl) improve potency by occupying peripheral binding pockets. Replacements with smaller groups reduce activity .

How can molecular docking elucidate the binding mode of this compound with cholinesterases?

Advanced Research Question
Methodology :

  • Use docking software (e.g., AutoDock Vina, Glide) with crystal structures of AChE (PDB: 4EY7) or BuChE (PDB: 4TPK).
  • Key interactions : The 4-methoxypiperidine moiety engages in hydrophobic contacts, while the pyrimidine-4-amine forms hydrogen bonds with the catalytic triad. Superimposition with analogs (e.g., 9e in ) reveals conserved binding motifs.
  • Validate docking poses with molecular dynamics simulations to assess stability .

What crystallographic techniques are suitable for resolving the structure of this compound, and how is SHELX employed?

Advanced Research Question
Protocol :

  • Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure solution : SHELXD for phase determination via direct methods.
  • Refinement : SHELXL for least-squares refinement, optimizing parameters (R-factor < 5%).
  • Validation : Check geometry (e.g., bond lengths, angles) and electron density maps. SHELX’s robustness in handling small-molecule data ensures high accuracy .

How should researchers address contradictions in reported inhibitory activities (e.g., higher potency than galantamine)?

Advanced Research Question
Strategies :

  • Assay standardization : Control enzyme sources (e.g., human vs. electric eel AChE) and substrate concentrations.
  • Compound purity : Verify via HPLC (>95%) to exclude impurities affecting results.
  • Statistical analysis : Use ANOVA to compare replicates and identify outliers.
  • Comparative studies : Benchmark against multiple reference inhibitors under identical conditions .

What strategies optimize the synthetic yield of this compound in lab-scale preparations?

Basic Research Question
Optimization steps :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Catalyst use : Add KI to accelerate leaving-group departure in halogenated precursors.
  • Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Workup : Neutralize reaction mixtures with aqueous NH₄Cl to precipitate crude product for purification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine
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2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine

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